N,N-Bis(2-chloroethyl)-p-bromobenzylamine
Description
N,N-Bis(2-chloroethyl)-p-bromobenzylamine is a nitrogen mustard derivative characterized by two 2-chloroethyl groups attached to a benzylamine backbone, with a bromine atom at the para position of the aromatic ring. Nitrogen mustards are alkylating agents known for their antitumor activity, but their efficacy and toxicity depend on substituent patterns and aromatic group modifications .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl2N/c12-11-3-1-10(2-4-11)9-15(7-5-13)8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABJAIADVRIARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181845 | |
| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-05-7 | |
| Record name | p-Bromo-di-(2-chloroethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-p-bromobenzylamine typically involves the reaction of p-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine hydrogen atoms with 2-chloroethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-p-bromobenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted products.
Oxidation: The bromine atom on the benzene ring can be oxidized to form brominated derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N,N-Bis(2-chloroethyl)benzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylamines or thiols.
Oxidation: Brominated benzylamine derivatives.
Reduction: N,N-Bis(2-chloroethyl)benzylamine.
Scientific Research Applications
Chemistry: N,N-Bis(2-chloroethyl)-p-bromobenzylamine is used as an intermediate in the synthesis of various organic compounds. Its alkylating properties make it valuable in the preparation of complex molecules.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms.
Medicine: this compound has potential applications in cancer therapy due to its ability to alkylate DNA and inhibit cell division. It is being studied as a potential chemotherapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various industrial processes, including polymer synthesis and surface modification.
Mechanism of Action
The primary mechanism of action of N,N-Bis(2-chloroethyl)-p-bromobenzylamine involves the alkylation of DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, leading to the formation of cross-links and strand breaks. This disrupts the normal replication and transcription processes, ultimately resulting in cell death. The molecular targets include the guanine and adenine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparison with Similar Compounds
Mechanistic and Toxicological Insights
- Alkylation Efficiency : The para-bromo substituent in the target compound likely enhances electron withdrawal, stabilizing the reactive aziridinium intermediate critical for DNA crosslinking. This contrasts with ortho-bromo derivatives, where steric effects dominate .
- Metabolic Stability : Bromine’s higher atomic weight and lower electronegativity compared to chlorine may slow metabolic degradation, prolonging biological activity but increasing toxicity risks .
- Regulatory Considerations: Compounds like Chlornapazine (CAS 494-03-1) are classified as carcinogens, emphasizing the need for rigorous toxicity profiling of brominated analogs .
Biological Activity
N,N-Bis(2-chloroethyl)-p-bromobenzylamine is a nitrogen mustard compound recognized for its significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a benzylamine core with two chloroethyl groups and a bromine atom at the para position of the benzene ring. This configuration enhances its electrophilic character, making it an effective alkylating agent.
The primary mechanism of action involves alkylation of DNA , where the compound forms covalent bonds with nucleophilic sites on DNA, particularly targeting guanine and adenine bases. This leads to:
- Cross-linking of DNA strands.
- Strand breaks , disrupting replication and transcription processes.
- Induction of cell death in rapidly dividing cells, which is particularly relevant for cancer therapy.
The disruption of normal cellular processes by this compound is critical for its potential therapeutic effects against tumors.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties due to its ability to induce DNA damage. Several studies have highlighted its effectiveness in:
- Inhibiting cell division in various cancer cell lines.
- Inducing apoptosis through DNA damage response pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces DNA damage leading to apoptosis |
| Alkylation Mechanism | Forms covalent bonds with DNA |
| Targeted Cell Types | Rapidly dividing cancer cells |
Case Studies and Research Findings
- Cell Viability Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Research has shown that the compound's alkylating properties lead to measurable increases in DNA strand breaks, assessed using assays such as the comet assay and γH2AX foci formation .
- Comparative Studies : Similar compounds have been analyzed for their biological activity. For instance, N,N-Bis(2-chloroethyl)benzylamine lacks the bromine atom, resulting in different reactivity profiles compared to this compound. This highlights the importance of structural modifications on biological activity .
Applications in Research and Medicine
This compound has several applications:
- Medicinal Chemistry : Investigated for potential use as an anticancer drug due to its alkylating properties.
- Synthetic Chemistry : Used as an intermediate in synthesizing various organic compounds.
- Biological Research : Employed to study the effects of alkylating agents on cellular processes and DNA repair mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
